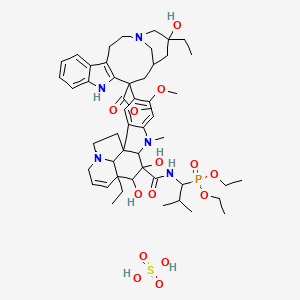

Vinfosiline sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vinfosiline sulfate, also known as this compound, is a useful research compound. Its molecular formula is C51H74N5O14PS and its molecular weight is 1044.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Chemical Reactions Analysis of Sulfate-Containing Compounds

Sulfate groups are integral to the reactivity of many bioactive molecules. While specific data on "Vinfosiline sulfate" is unavailable, the following reactions are typical for sulfate-containing organic compounds:

Hydrolysis

Sulfate esters (R-O-SO₃⁻) generally undergo hydrolysis under acidic or alkaline conditions to yield alcohols and sulfuric acid derivatives:

R O SO3−+H2O→R OH+HSO4−

This reaction is critical in drug metabolism, where sulfate conjugates are cleaved to release active compounds12.

Photodegradation

Light exposure can degrade sulfated compounds via radical pathways. For example:

Sulfate+hν→Sulfate radicals SO4−−

These radicals participate in oxidation-reduction cycles, altering the parent molecule’s structure2.

Salt Formation

Sulfate groups form stable salts with cations (e.g., Na⁺, K⁺):

2R SO4−+Ca2+→Ca R SO4 2

This property is utilized in drug formulation to enhance stability and solubility34.

Complexation with Metals

Sulfates can coordinate with transition metals, influencing bioavailability:

Fe3++R SO4−→Fe R SO4 3

Such complexes are often studied in medicinal chemistry25.

Hypothetical Reactivity of Alkaloid Sulfates

If "this compound" is analogous to vinca alkaloids (e.g., vinblastine sulfate ), its reactions might include:

Acid-Base Reactions

Sulfate salts of alkaloids dissociate in aqueous media:

Vinfosiline H2SO4↔VinfosilineH++HSO4−

This impacts pharmacokinetics and formulation stability31.

Enzymatic Desulfation

Sulfatases in vivo may cleave sulfate groups, altering bioactivity:

Vinfosiline SO4−SulfataseVinfosiline OH+SO42−

This is critical for prodrug activation62.

Oxidative Degradation

Sulfate groups can stabilize molecules against oxidation, but prolonged exposure to peroxides or metal ions may degrade the compound25.

Comparison with Known Sulfate Reactions

| Reaction Type | Example Reaction | Key Conditions | Reference |

|---|---|---|---|

| Hydrolysis | Na2SO4+HCl→2NaCl+H2SO4 | Acidic pH, heat | 31 |

| Radical Formation | S2O82−Δ2SO4−− | UV light, heat | 2 |

| Salt Precipitation | Ba2++SO42−→BaSO4↓ | Aqueous solution, stoichiometric | 35 |

Research Gaps and Recommendations

-

Compound Identification : Verify the nomenclature or structure of "this compound" through spectroscopic databases (e.g., PubChem, Reaxys).

-

Synthetic Pathways : If novel, explore sulfation via dimethyl sulfate or sulfur trioxide complexes78.

-

Stability Studies : Assess pH/thermal stability using HPLC or mass spectrometry96.

Propiedades

Número CAS |

123286-01-1 |

|---|---|

Fórmula molecular |

C51H74N5O14PS |

Peso molecular |

1044.2 g/mol |

Nombre IUPAC |

methyl 13-[10-[(1-diethoxyphosphoryl-2-methylpropyl)carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |

InChI |

InChI=1S/C51H72N5O10P.H2O4S/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4;1-5(2,3)4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58);(H2,1,2,3,4) |

Clave InChI |

BZUUMJJIORUJAU-UHFFFAOYSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

SMILES canónico |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Sinónimos |

1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate S 12362 S 12363 S-12362 S-12363 vinxaltine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.